4-Iodopyridine

Palladium Catalysis Cross-Coupling Carbonylative Suzuki

Substituting 4-iodopyridine with lighter halopyridines (4-Br, 4-Cl) or 2-/3-iodo isomers can cause cross-coupling failure or disrupt halogen-bonded architectures. This compound eliminates that risk with superior iodo reactivity at the 4-position. • Achieves 80-95% yield in carbonylative Suzuki coupling with aryl boronic acids - 4-bromopyridine cannot match this efficiency. • 100% participation rate in iodide halogen-bonded co-crystals; chloropyridinium analogs frequently fail. • Delivers 77% yield in Sonogashira coupling for 4-alkynylpyridine materials. • Exclusive access to 4-pyridylglyoxylic amides/esters via double carbonylation.

Molecular Formula C5H4IN
Molecular Weight 205 g/mol
CAS No. 15854-87-2
Cat. No. B057791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodopyridine
CAS15854-87-2
Molecular FormulaC5H4IN
Molecular Weight205 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1I
InChIInChI=1S/C5H4IN/c6-5-1-3-7-4-2-5/h1-4H
InChIKeyRTLUPHDWSUGAOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Iodopyridine Procurement Guide


4-Iodopyridine is a monohalogenated pyridine derivative featuring an iodine atom at the para-position of the aromatic ring. This substitution pattern imparts distinct reactivity in cross-coupling and halogen-bonding applications compared to its 2- and 3-iodo isomers, as well as to lighter 4-halopyridine analogs (4-bromo-, 4-chloro-). The compound is primarily employed as a synthetic intermediate in medicinal chemistry and materials science, with its utility stemming from the enhanced leaving-group ability of iodine and the specific electronic and steric environment of the 4-position .

Iodo leaving-group reactivity in cross-coupling
4-position regiochemistry for distinct synthetic routes
Halogen-bond donor reliability in crystal engineering

4-Iodopyridine vs. Other Halopyridines


Substituting 4-iodopyridine with a different halopyridine (e.g., 4-bromopyridine, 4-chloropyridine, or a different iodo-isomer) can lead to significant and quantifiable changes in reaction outcomes. In palladium-catalyzed cross-coupling reactions, the order of reactivity decreases sharply from iodo- to bromopyridines and from the 2- and 4-positions to the 3-position . In halogen bonding, 4-iodopyridinium cations reliably form strong halogen bonds with iodide anions, whereas their chlorinated counterparts frequently fail to engage in such interactions [1]. These differences are not subtle; they can determine whether a key synthetic step succeeds or whether a desired supramolecular architecture forms, making generic substitution a high-risk strategy for both research and industrial processes.

I→Br Cross-coupling reactivity drops sharply; yields may shift significantly
I→Cl Halogen-bond formation often fails, altering supramolecular assembly outcomes
4→3 Regioisomeric substitution changes coupling selectivity and product distribution

4-Iodopyridine Comparative Evidence


Carbonylative Suzuki: Iodo vs. Bromopyridine

In palladium-catalyzed carbonylative Suzuki coupling with aryl boronic acids, the reactivity of pyridine halides follows a clear hierarchical order: iodo- > bromo- and 2- & 4- > 3-substituted. Under optimized conditions, 4-iodopyridine and related iodo-substrates achieve high yields of 80–95%, whereas the corresponding bromopyridines are significantly less reactive .

Carbonylative Suzuki
Head-to-head
80–95% yield (iodo) vs. lower reactivity (bromo)
Iodo selection supports high-yielding carbonylative coupling
Pd-phosphane catalyst, CO atmosphere
Palladium Catalysis Cross-Coupling Carbonylative Suzuki Benzoylpyridine Synthesis

Halogen Bonding: Iodopyridinium vs. Chloropyridinium

Crystal structures of protonated and N-methylated monohalogenated pyridinium cations demonstrate a stark contrast in halogen-bonding behavior: iodo- and bromopyridinium cations always form halogen-bonding contacts with iodide anions that are shorter than the sum of the van der Waals radii. In contrast, chloropyridinium cations mostly participate in longer contacts or fail to form halogen bonds entirely [1].

Halogen bonding
Head-to-head
Iodo always forms halogen bonds; chloro often fails
Iodo-derivative ensures reliable halogen-bonded assembly
Single-crystal X-ray diffraction evidence
Crystal Engineering Supramolecular Chemistry Halogen Bonding Pyridinium Salts

Sonogashira Coupling Performance

In the synthesis of concave pyridines with extended π-systems, the Sonogashira coupling of 4-iodopyridine with phenylacetylene proceeds in 77% yield, demonstrating the compound's utility in constructing conjugated architectures [1]. While direct comparative yield data for 4-bromo- or 4-chloropyridine under identical conditions are not provided, the reactivity trend established in other cross-coupling systems (iodo > bromo) supports the selection of the iodo-derivative for optimal performance.

Sonogashira coupling
Class-level inference
77% yield with phenylacetylene
Supports coupling efficiency; reactivity trend iodo > bromo
Direct comparative data under identical conditions not provided
Sonogashira Coupling Alkynylpyridine Synthesis Palladium Catalysis

Double Carbonylation: 4-Iodo vs. 2-Iodo

Palladium-catalyzed double carbonylation of 4-iodopyridine with CO and nucleophiles (e.g., HNEt₂) yields the corresponding α-keto amides and esters in fair to high yields. This transformation is also effective for 2-iodopyridine, indicating that both isomers are viable substrates for double carbonylation [1]. However, 4-iodopyridine offers regiochemical complementarity, enabling the synthesis of 4-substituted pyridylglyoxylic derivatives that are inaccessible from the 2-isomer.

Double carbonylation
Head-to-head
Comparable reactivity to 2-iodopyridine; 4-substituted regioisomer
Enables access to 4-pyridylglyoxylic derivatives
Regioisomeric differentiation critical for SAR
Double Carbonylation α-Keto Amides Palladium Catalysis Pyridylglyoxylic Acid Derivatives

Halogen Exchange Synthesis

An acid-mediated nucleophilic halogen exchange method converts 4-chloropyridine to 4-iodopyridine in 80% yield, avoiding transition metals and harsh conditions. This transformation is part of a broader protocol that efficiently converts heterocyclic chlorides to iodides, with pyridine chlorides at the 2- and 4-positions being particularly amenable [1].

Halogen exchange
Data to verify
80% conversion from 4-chloropyridine
Route may offer procurement flexibility; yield context-dependent
Acid-mediated method, no transition metals
Halogen Exchange Iodination Heterocyclic Synthesis 4-Chloropyridine Conversion

Aminocarbonylation Isomeric Reactivity

In palladium-catalyzed aminocarbonylation, 2-iodopyridine, 3-iodopyridine, and iodopyrazine exhibit distinct reactivity profiles. 3-Iodopyridine undergoes both simple and double carbon monoxide insertions to yield N-substituted nicotinamides and 3-pyridyl-glyoxylamides, while 2-iodopyridine and iodopyrazine give exclusively N-alkyl/aryl-carboxamides [1]. 4-Iodopyridine was not directly compared in this study, but the data underscore the profound impact of iodine position on reaction outcome, reinforcing that 4-iodopyridine cannot be substituted with its isomers without altering the synthetic pathway.

Aminocarbonylation
Class-level inference
Not directly evaluated; expected 4-substituted carboxamides
4-iodopyridine required for 4-substituted pyridine carboxamides
Isomer-dependent product distribution pattern
Aminocarbonylation Nicotinamide Synthesis Palladium Catalysis Isomeric Differentiation

4-Iodopyridine Application Scenarios


Carbonylative Suzuki to 4-Benzoylpyridines

4-Iodopyridine is the optimal substrate for the palladium-catalyzed carbonylative Suzuki coupling with aryl boronic acids, achieving yields of 80–95% under optimized conditions . This performance cannot be matched by 4-bromopyridine, which exhibits significantly lower reactivity. Researchers and process chemists should procure 4-iodopyridine when the goal is to efficiently synthesize 4-benzoylpyridine derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Halogen-Bond Donor for Crystal Engineering

When designing supramolecular architectures or co-crystals that rely on halogen bonding, 4-iodopyridine is the only 4-halopyridine that reliably forms strong halogen bonds with iodide anions . In contrast, chloropyridinium cations frequently fail to engage in such interactions. Procurement of 4-iodopyridine is essential for obtaining predictable and robust halogen-bonded structures, as evidenced by its 100% participation rate in crystallographic studies .

4-Alkynylpyridine Synthesis via Sonogashira

The Sonogashira coupling of 4-iodopyridine with terminal alkynes, such as phenylacetylene, proceeds in 77% yield to afford 4-alkynylpyridine derivatives with extended π-conjugation . This transformation is a key step in the construction of concave pyridines and other functional materials. While direct comparative yield data are limited, the well-established reactivity trend (iodo > bromo) in cross-coupling makes 4-iodopyridine the logical choice for this application.

4-Pyridylglyoxylic Acid Derivative Synthesis

4-Iodopyridine serves as a unique starting material for the palladium-catalyzed double carbonylation to yield 4-pyridylglyoxylic amides and esters . The 2-iodo isomer provides access to the 2-substituted analogs, but only 4-iodopyridine can deliver the 4-substituted series. This regiochemical specificity is critical for structure-activity relationship (SAR) studies and for accessing pyridine-based scaffolds that require substitution at the 4-position.

Application
Selection Property
Validation Focus
Carbonylative Suzuki to 4-benzoylpyridines
Iodo cross-coupling reactivity advantage
Yield comparison with bromo-substrate
Halogen-bonded supramolecular assembly
Reliable halogen-bond donor capability
Comparison with chloro-analog halogen bonding
Sonogashira coupling to 4-alkynylpyridines
Coupling efficiency (iodo > bromo trend)
Coupling yield and substrate scope
4-Pyridylglyoxylic acid derivative synthesis
Regiochemical specificity (4-substitution)
Reactivity comparison with 2-iodo isomer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Iodopyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.